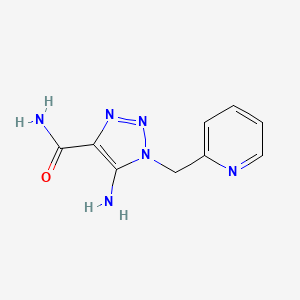

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-8-7(9(11)16)13-14-15(8)5-6-3-1-2-4-12-6/h1-4H,5,10H2,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSPFHVYGOWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183367 | |

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-39-6 | |

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with pyridinecarboxylic acids under acidic conditions. The reaction is usually carried out in a single reactor, where the molar ratio of reagents, temperature, and synthesis duration are carefully controlled to optimize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibit potent antibacterial properties. For instance, compounds derived from this scaffold have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the synthesis of various triazole derivatives that displayed minimum inhibitory concentrations comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| Compound C | K. pneumoniae | 40 |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives have been found to inhibit tumor cell proliferation in vitro. A notable study focused on the optimization of the this compound series for activity against various cancer cell lines, leading to compounds with submicromolar activity .

Chagas Disease Treatment

The compound's derivatives have been explored as potential treatments for Chagas disease, caused by Trypanosoma cruzi. In a phenotypic screening study, several triazole derivatives were identified that exhibited significant suppression of parasite burden in infected cells and mouse models . The optimization process improved their pharmacokinetic profiles and reduced toxicity.

Synthesis of Energetic Materials

Beyond medicinal applications, this compound has been utilized in the synthesis of nitrogen-rich energetic materials. Research indicates that modifications to the triazole structure can yield compounds with high thermal stability and insensitivity to shock, making them suitable for applications in explosives and propellants .

| Property | Value |

|---|---|

| Thermal Stability | Up to 407 °C |

| Impact Sensitivity | 5–80 J |

| Nitrogen Content | High |

Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals such as copper and ruthenium. These complexes have been studied for their catalytic properties and potential applications in organic synthesis .

Case Study: Ruthenium Complexes

A study demonstrated the successful synthesis of ruthenium complexes using the triazole scaffold, which showed promising catalytic activity in various organic transformations.

Mechanism of Action

The mechanism by which 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amino and carboxamide groups can also form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of triazole derivatives is highly dependent on substituents at the 1- and 4-positions of the triazole ring. Below is a comparative analysis of key analogs:

Key Observations :

- β-Turn Mimicry : The carbamoylmethyl analog acts as a β-turn mimetic, critical for inhibiting LexA self-cleavage . Pyridinylmethyl substitution may alter conformational dynamics, requiring further study.

- Synthetic Flexibility: N-substitutions (e.g., quinolinyl, fluorophenyl) in analogs like 3o demonstrate the scaffold’s adaptability for diverse targets.

SOS Response Inhibition

- Carbamoylmethyl Analog: Inhibits LexA self-cleavage (IC50 = 32 µM) in E. coli and Pseudomonas aeruginosa, blocking SOS-mediated antibiotic resistance .

- Tricyclic Triazole Inhibitors : Mimic LexA’s cleavage site to occlude protease active sites, a distinct mechanism from β-turn mimicry .

Comparison: The carbamoylmethyl analog’s β-turn mimicry offers a non-covalent, allosteric mechanism, whereas phenylboronic compounds act covalently. Pyridinylmethyl substitution could merge aspects of both by introducing aromatic interactions.

Biological Activity

5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₆O, with a molecular weight of approximately 218.22 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and antiparasitic effects .

Antiparasitic Activity

Recent studies have highlighted the efficacy of ATC against Trypanosoma cruzi, the causative agent of Chagas disease. A high-content screening approach identified ATC derivatives with submicromolar activity (pEC₅₀ > 6) against the intracellular parasite in VERO cells. Optimization of these compounds led to significant improvements in potency, solubility, and metabolic stability . Notably, one derivative demonstrated substantial suppression of parasite burden in a mouse model, indicating its potential as a therapeutic agent for Chagas disease.

Antibacterial Activity

ATC has also been investigated for its antibacterial properties. A study focused on the modulation of the SOS response in bacteria revealed that certain derivatives could inhibit the cleavage of LexA protein in Escherichia coli and Pseudomonas aeruginosa. This inhibition is crucial as it can sensitize bacteria to antibiotics and slow down resistance mechanisms . The identified analogs showed improved potency and breadth of activity against various bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of ATC is essential for developing more potent derivatives. Research indicates that specific modifications to the triazole core significantly affect biological activity:

- Core Modifications : Substituting the amino group with different moieties resulted in varying activity levels. For instance, replacing the amino group with hydrogen or methyl groups rendered the compounds inactive, suggesting that the amino group plays a critical role in maintaining bioactivity .

- Peripheral Substituents : Adjustments to peripheral substituents around the triazole core were explored extensively. The addition of methoxy groups at specific positions enhanced potency without compromising metabolic stability .

Case Study 1: Efficacy Against Chagas Disease

In a notable study, a series of ATC compounds were tested for their ability to suppress T. cruzi infection in vitro and in vivo. Compound 3 emerged as the most potent derivative, exhibiting a remarkable reduction in parasitemia in infected mice. This study underscores the therapeutic potential of ATC derivatives as alternative treatments for Chagas disease .

Case Study 2: Modulation of Bacterial Resistance

Another research effort focused on utilizing ATC derivatives to combat antibiotic resistance by targeting the SOS response mechanism in bacteria. The study demonstrated that certain compounds could effectively inhibit LexA cleavage, thereby enhancing bacterial sensitivity to existing antibiotics. This finding opens avenues for developing new strategies to tackle antibiotic resistance using ATC-based compounds .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors such as pyridinylmethylamines with carboxamide derivatives, followed by azide-mediated triazole ring formation. Key optimization parameters include:

- Temperature control (80–100°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance intermediate stability.

- Catalytic use of copper(I) for regioselective triazole formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bands at ~3350 cm⁻¹).

- HPLC : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase. Cross-referencing with PubChem’s spectral data ensures accuracy .

Q. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibitory activity?

- Kinetic Assays : Use fluorogenic or chromogenic substrates for target enzymes (e.g., kinases, proteases) to measure inhibition.

- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to calculate IC50.

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO-only blanks to exclude solvent interference. Data normalization to baseline activity minimizes assay variability .

Advanced Research Questions

Q. What strategies can mitigate the low aqueous solubility of this compound in biological assays?

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG) via N-alkylation or carboxylate salt formation.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release. Solubility validation via dynamic light scattering (DLS) or nephelometry is critical .

Q. How can computational methods aid in understanding the mechanism of action of this triazole derivative?

- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinase ATP-binding sites).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and conformational changes.

- QSAR Models : Corrogate substituent effects (e.g., pyridinylmethyl vs. fluorophenyl) with inhibitory potency. Validate predictions with experimental IC50 and SPR binding data .

Q. What approaches are recommended for resolving contradictions in enzyme inhibition data across different studies?

- Assay Standardization : Control pH (7.4), temperature (25°C), and ionic strength across labs.

- Compound Integrity : Verify stability via LC-MS before and after assays; test for metabolite interference.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outlier conditions (e.g., ATP concentration in kinase assays). Meta-analysis of PubChem BioActivity data provides consensus trends .

Q. How can rational drug design principles be applied to develop derivatives with improved pharmacokinetic properties?

- Pharmacophore Modeling : Identify critical moieties (e.g., triazole core, pyridinyl group) using MOE or Schrödinger.

- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal logP (2–3) and low CYP450 inhibition.

- Synthetic Routes : Modify the pyridinylmethyl group via Suzuki-Miyaura coupling or introduce bioisosteres (e.g., morpholine). In vivo PK/PD studies in rodent models validate oral bioavailability .

Q. What experimental and computational techniques are critical for studying the compound’s stability under various physiological conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

- DFT Calculations : Predict hydrolysis pathways (e.g., triazole ring opening) using Gaussian at the B3LYP/6-31G* level.

- Metabolite Profiling : Use human liver microsomes to identify cytochrome P450-mediated oxidation products. Stability data guide formulation strategies (e.g., lyophilization for long-term storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.